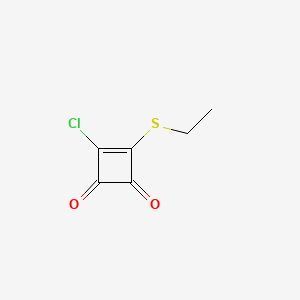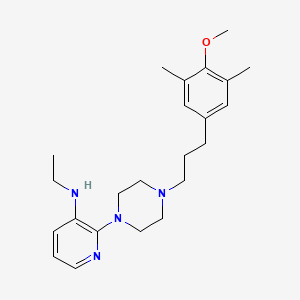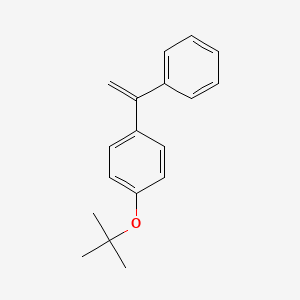
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione is a chemical compound with a unique structure that includes a cyclobutene ring substituted with a chlorine atom and an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate reagentsThe reaction conditions often require the use of solvents such as carbon tetrachloride and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The ethylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: Similar structure but with two chlorine atoms instead of one chlorine and one ethylsulfanyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both a chlorine atom and an ethylsulfanyl group on the cyclobutene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
138214-97-8 |
|---|---|
Fórmula molecular |
C6H5ClO2S |
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
3-chloro-4-ethylsulfanylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H5ClO2S/c1-2-10-6-3(7)4(8)5(6)9/h2H2,1H3 |
Clave InChI |
SQPSEURHNITBHJ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=O)C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)


dimethylsilane](/img/structure/B14280037.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)



![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)

